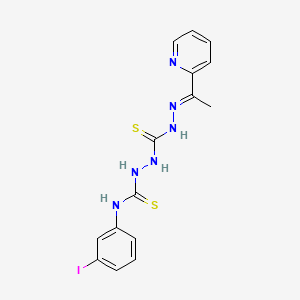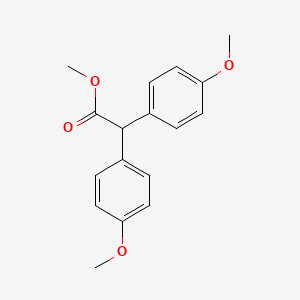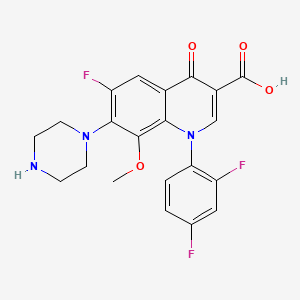
3-Quinolinecarboxylic acid, 1-(2,4-difluorophenyl)-6-fluoro-1,4-dihydro-8-methoxy-4-oxo-7-(1-piperazinyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Quinolinecarboxylic acid, 1-(2,4-difluorophenyl)-6-fluoro-1,4-dihydro-8-methoxy-4-oxo-7-(1-piperazinyl)- is a synthetic compound belonging to the fluoroquinolone class of antibiotics. This compound is known for its potent antibacterial properties and is used in the treatment of various bacterial infections. It is structurally characterized by the presence of a quinoline core, substituted with fluorine, methoxy, and piperazinyl groups, which contribute to its unique pharmacological profile .
Preparation Methods
The synthesis of 3-Quinolinecarboxylic acid, 1-(2,4-difluorophenyl)-6-fluoro-1,4-dihydro-8-methoxy-4-oxo-7-(1-piperazinyl)- involves several steps. One common method is a one-pot process that includes the cyclization of appropriate precursors in the presence of a base such as alkali metal fluoride or alkali metal carbonate in a solvent like DMF (dimethylformamide) or NMP (N-methyl-2-pyrrolidone). The reaction conditions typically involve temperatures ranging from 60°C to 300°C .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydroquinolines.
Scientific Research Applications
3-Quinolinecarboxylic acid, 1-(2,4-difluorophenyl)-6-fluoro-1,4-dihydro-8-methoxy-4-oxo-7-(1-piperazinyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Its antibacterial properties make it a valuable tool in studying bacterial resistance mechanisms.
Medicine: It is used in the development of new antibiotics and in the treatment of bacterial infections.
Industry: It is employed in the production of antibacterial coatings and materials
Mechanism of Action
The compound exerts its antibacterial effects by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription. By binding to these enzymes, it prevents the supercoiling of bacterial DNA, leading to the inhibition of bacterial cell division and ultimately causing cell death .
Comparison with Similar Compounds
3-Quinolinecarboxylic acid, 1-(2,4-difluorophenyl)-6-fluoro-1,4-dihydro-8-methoxy-4-oxo-7-(1-piperazinyl)- is unique due to its specific substitutions, which enhance its antibacterial activity and spectrum. Similar compounds include:
Ciprofloxacin: Another fluoroquinolone with a similar mechanism of action but different substitutions.
Ofloxacin: Known for its broad-spectrum antibacterial activity.
Levofloxacin: A stereoisomer of ofloxacin with enhanced activity against certain bacterial strains
This compound’s unique structural features and potent antibacterial properties make it a valuable asset in both scientific research and clinical applications.
Properties
CAS No. |
114213-72-8 |
|---|---|
Molecular Formula |
C21H18F3N3O4 |
Molecular Weight |
433.4 g/mol |
IUPAC Name |
1-(2,4-difluorophenyl)-6-fluoro-8-methoxy-4-oxo-7-piperazin-1-ylquinoline-3-carboxylic acid |
InChI |
InChI=1S/C21H18F3N3O4/c1-31-20-17-12(9-15(24)18(20)26-6-4-25-5-7-26)19(28)13(21(29)30)10-27(17)16-3-2-11(22)8-14(16)23/h2-3,8-10,25H,4-7H2,1H3,(H,29,30) |
InChI Key |
IMLGJAKOVVNZSV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2C(=CC(=C1N3CCNCC3)F)C(=O)C(=CN2C4=C(C=C(C=C4)F)F)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


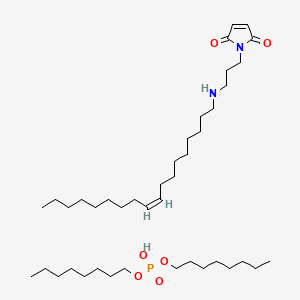
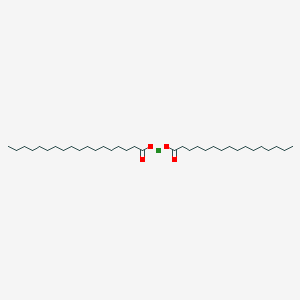
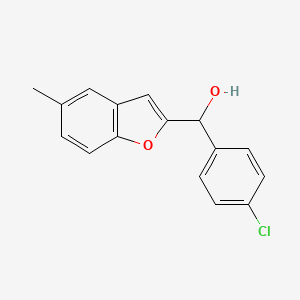


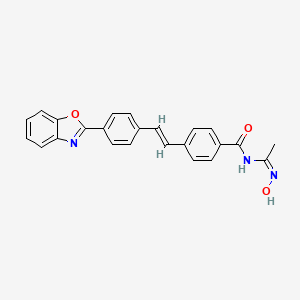
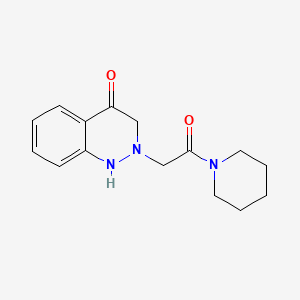
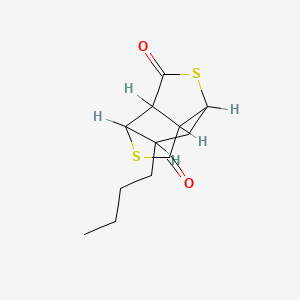
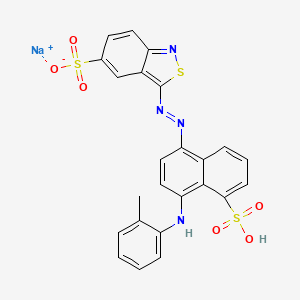
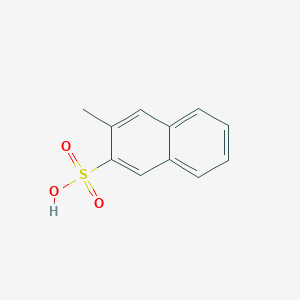
![2-Benzofuran-1,3-dione;[3-hydroxy-2-(hydroxymethyl)-2-methylpropyl] tetradecanoate](/img/structure/B12708681.png)
